1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE
Overview
Description
1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazole, triazoloquinazoline, and piperidine moieties, making it a valuable candidate for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE typically involves multi-step reactions The initial step often includes the formation of the pyrazole ring, followed by the construction of the triazoloquinazoline coreCommon reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides, under conditions such as reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
1-Methyl-1H-pyrazol-5-yl derivatives: Explored for their NAMPT inhibitory activity.
Triazolo[1,5-c]pyrimidine derivatives: Investigated for their anticancer properties.
Uniqueness
1-METHYL-1H-PYRAZOL-4-YL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPIPERIDINO) SULFONE stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-23-11-14(9-20-23)28(26,27)24-8-4-5-13(10-24)17-21-18-15-6-2-3-7-16(15)19-12-25(18)22-17/h2-3,6-7,9,11-13H,4-5,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJDJACPDXHLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=CC=CC=C5C4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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